molecular formula C9H11N3OS B2724249 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956440-32-7

2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2724249
CAS No.: 956440-32-7
M. Wt: 209.27
InChI Key: OCWMLINANTXCLK-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 956440-32-7) is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring and an ethanol group. Its molecular formula is C₉H₁₁N₃OS, with a molecular weight of 209.27 g/mol . The structure combines electron-rich aromatic systems (thiophene and pyrazole) with a polar ethanol moiety, which may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-9-6-7(8-2-1-5-14-8)11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWMLINANTXCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Thiophene-Containing Diketones

The pyrazole ring is typically constructed via cyclocondensation between hydrazine derivatives and 1,3-diketones. For 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol, the reaction employs 3-(thiophen-2-yl)-1,3-diketone precursors and hydrazine hydrate under acidic or basic conditions.

Representative Procedure :

  • Formation of the Pyrazole Core : Refluxing 3-(thiophen-2-yl)pentane-2,4-dione with hydrazine hydrate in ethanol (4–7 hours, 80°C) yields 3-(thiophen-2-yl)-1H-pyrazol-5-amine.
  • Functionalization at N1 : The ethanol moiety is introduced via nucleophilic substitution using 2-bromoethanol or ethylene oxide in the presence of potassium hydroxide.

Key Optimization Parameters :

  • Solvent Selection : Ethanol enhances solubility of intermediates while minimizing side reactions.
  • Temperature Control : Prolonged reflux (>6 hours) improves cyclization efficiency but risks decomposition.

Multi-Step Synthesis via Intermediate Alkylation

Alternative routes involve sequential functionalization of pre-formed pyrazole intermediates:

  • Synthesis of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine :

    • React thiophene-2-carbonyl chloride with acetylacetone to form 3-(thiophen-2-yl)pentane-2,4-dione.
    • Cyclize with hydrazine hydrate under acidic conditions (HCl, 70°C).
  • Introduction of the Ethanolic Group :

    • Treat the pyrazole intermediate with 2-chloroethanol in dimethylformamide (DMF) using sodium hydride as a base (0°C to room temperature, 12 hours).

Yield Considerations :

  • Alkylation steps typically achieve 60–75% yields due to competing O- vs. N-alkylation.
  • Purification via column chromatography (ethyl acetate/hexane, 3:7) isolates the target compound.

One-Pot Tandem Reactions

Recent methodologies favor tandem cyclization-alkylation sequences to reduce isolation steps:

Example Protocol :

  • Combine 3-(thiophen-2-yl)pentane-2,4-dione, hydrazine hydrate, and 2-bromoethanol in a single reactor.
  • Heat at 100°C for 8 hours under nitrogen, followed by aqueous workup and recrystallization from ethanol/water.

Advantages :

  • Eliminates intermediate isolation, improving overall yield (up to 82%).
  • Minimizes exposure to air-sensitive intermediates.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Parameter Optimal Condition Impact on Yield
Solvent Ethanol Maximizes solubility of diketones and hydrazine
Base Potassium hydroxide Enhances nucleophilicity of the pyrazole nitrogen
Temperature 80–100°C Balances reaction rate and decomposition

Catalytic Additives :

  • PTSA (p-Toluenesulfonic acid) : Accelerates cyclocondensation by protonating carbonyl groups (10 mol%, 20% yield increase).
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide improves alkylation efficiency in biphasic systems.

Regioselectivity Control

The 5-amino group’s position is critical for biological activity. Regioselectivity is governed by:

  • Electronic Effects : Electron-withdrawing thiophene groups direct hydrazine attack to the β-keto position.
  • Steric Hindrance : Bulky substituents at the diketone’s α-position favor formation of the 3-thiophene isomer.

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H NMR : Distinct signals for pyrazole H-4 (δ 6.2–6.5 ppm), thiophene protons (δ 7.1–7.3 ppm), and ethanol’s hydroxyl (δ 4.8 ppm).
  • IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1050 cm⁻¹ (C–O).
  • Mass Spectrometry : Molecular ion peak at m/z 235.3 [M+H]⁺ confirms molecular weight.

X-ray Crystallography

Single-crystal studies reveal planar pyrazole and thiophene rings with dihedral angles <5°, stabilized by intramolecular N–H⋯O hydrogen bonds (Figure 1).

Challenges and Troubleshooting

Byproduct Formation

  • Common Byproducts : O-alkylated derivatives and dimeric species.
  • Mitigation Strategies :
    • Use excess 2-bromoethanol (1.5 equiv) to drive alkylation to completion.
    • Employ low-temperature (−10°C) conditions during hydrazine addition to suppress side reactions.

Purification Difficulties

  • Recrystallization Solvents : Ethanol/water (7:3) achieves >95% purity after two cycles.
  • Chromatographic Methods : Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves closely eluting impurities.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The ethanol moiety facilitates prodrug development through esterification or phosphorylation.

Coordination Chemistry

The pyrazole-thiophene framework acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), yielding complexes with antimicrobial activity.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiophene and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is its potential as a therapeutic agent. The compound's structure allows for interaction with various biological targets, making it a candidate for drug development.

Case Study: Antifungal Activity
Research has indicated that derivatives of thiophene and pyrazole exhibit antifungal properties. For instance, compounds similar to this compound have been synthesized and evaluated for their efficacy against fungal pathogens like Fusarium graminearum and Rhizoctonia solani. The results demonstrated significant antifungal activity, suggesting that this compound could be further explored for therapeutic use in treating fungal infections .

Material Science

In material science, the unique electronic properties of this compound make it suitable for applications in organic semiconductors. The presence of both thiophene and pyrazole rings enhances the compound's conductivity and stability, which are crucial for developing advanced materials.

Application Example: Organic Photovoltaics
Research into organic photovoltaic devices has shown that incorporating compounds with thiophene and pyrazole structures can improve charge transport properties. This suggests that this compound could play a role in the next generation of solar cell technologies.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The compound’s activity and physicochemical properties are highly influenced by substituents on the pyrazole ring. Key analogs include:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Structural Differences Potential Applications Reference
Target Compound (956440-32-7) Thiophen-2-yl, ethanol 209.27 Baseline structure Kinase inhibition, oncology
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (161952-26-7) Phenyl, thiophen-2-yl, amine 227.28 Phenyl replaces ethanol; amine at C5 Not reported
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (96799-03-0) Thiophen-2-yl, amine 151.18 No ethanol; simpler pyrazole-amine core Intermediate for drug synthesis
2-[5-Amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethanol (956230-20-9) 3-Chlorophenyl, ethanol ~237.45* Chlorophenyl replaces thiophene Antimicrobial studies
2-(5-Amino-3-(5-methylfuran-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (1353997-35-9) 5-Methylfuran-2-yl, ethanol 207.23 Furan replaces thiophene; methyl group Discontinued (no data)

*Calculated based on molecular formula C₁₁H₁₂ClN₃O.

Key Observations :

  • Electron-withdrawing vs.
  • Solubility: The ethanol group in the target compound enhances hydrophilicity compared to phenyl-substituted analogs (e.g., 161952-26-7), which may improve bioavailability .
Crystallographic and Structural Insights

Crystallographic studies using SHELXL () reveal that ethanol-substituted pyrazoles adopt conformations favoring hydrogen bonding via the hydroxyl group. For example, the Ortep diagram of (+)-(1R)-1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol shows intramolecular hydrogen bonds stabilizing the structure, a feature likely shared by the target compound .

Biological Activity

2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a heterocyclic compound characterized by the presence of both thiophene and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

The chemical formula for this compound is C9H11N3OS, with a molecular weight of 209.27 g/mol. Its structure includes an amino group, which is crucial for its biological activity.

PropertyValue
Chemical FormulaC9H11N3OS
Molecular Weight209.27 g/mol
IUPAC Name2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanol
CAS Number956440-32-7

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The unique structure allows it to modulate enzyme activities and receptor interactions, leading to its therapeutic effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs.

Case Study:
A study assessing the anti-inflammatory effects of various pyrazole derivatives found that compounds similar to this compound demonstrated potent inhibition in carrageenan-induced rat paw edema models. The most effective compounds showed an ED50 value significantly lower than that of standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research Findings:
In vitro studies have shown that pyrazole-based compounds can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
2-amino-1-(thiophen-3-yl)ethan-1-olLacks pyrazole ringModerate anti-inflammatory activity
2-thiopheneethylamineContains thiophene but no pyrazoleLimited biological activity
2-thiopheneethanolContains thiophene ringLow anti-inflammatory potential

The presence of both the thiophene and pyrazole rings in 2-[5-amino-3-(thiophen-2-y)-1H-pyrazol -1 -yl]ethan -1 -ol enhances its biological activity compared to these similar compounds.

Safety and Toxicity

Although promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that derivatives of this compound exhibit acceptable safety profiles at therapeutic doses, although further detailed toxicological evaluations are necessary .

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Pyrazole Core Formation : React thiophene-2-carbaldehyde with hydrazine hydrate under reflux in ethanol to form the pyrazole ring.

Functionalization : Introduce the ethanol moiety via nucleophilic substitution using 2-chloroethanol in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via TLC.

Characterization : Validate using 1^1H NMR (e.g., δ ~4.2 ppm for –CH₂OH, δ ~6.8–7.5 ppm for thiophene protons) and IR (broad O–H stretch at ~3300 cm⁻¹) .

Basic Question: How can structural characterization be performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Assign peaks using CDCl₃ or DMSO-d₆. Thiophene protons appear as multiplets (δ 6.8–7.5 ppm), while the pyrazole NH₂ group shows a singlet at δ ~5.2 ppm .
    • IR : Confirm hydroxyl (3200–3500 cm⁻¹), C–N (1250–1350 cm⁻¹), and thiophene C–S (600–800 cm⁻¹) stretches .
  • X-ray Crystallography : Use SHELX-2018 for structure refinement. Key parameters: space group P21/cP2_1/c, RR-factor < 0.05 .

Basic Question: What are the initial steps to assess biological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to known pyrazole-based inhibitors (e.g., COX-2, B-Raf) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization assays at 10–100 µM concentrations.
    • Cytotoxicity : Test against cancer cell lines (e.g., A549) via MTT assay, IC₅₀ calculation .
  • Positive Controls : Include celecoxib (COX-2) or vemurafenib (B-Raf) for benchmarking .

Advanced Question: How can regioselectivity challenges during synthesis be addressed?

Methodological Answer:
Regioselectivity in pyrazole alkylation can be controlled by:

  • Steric Effects : Use bulky substituents (e.g., tert-butyl) to direct reaction to the N-1 position .
  • Catalysis : Employ phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency at 70–80°C .
  • Monitoring : Track intermediates via LC-MS and optimize reaction time to minimize byproducts .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Modifications :
    • Replace thiophene with furan or phenyl to evaluate electronic effects.
    • Substitute –OH with –OAc or –NH₂ to probe hydrogen-bonding interactions .
  • Assays :
    • Compare IC₅₀ values across modified analogs in kinase inhibition assays.
    • Use molecular docking (AutoDock Vina) to correlate activity with binding affinity in ATP pockets .

Advanced Question: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Reproducibility : Repeat assays in triplicate under standardized conditions (e.g., 5% CO₂, 37°C).
  • Data Validation :
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
    • Control for metabolic instability via liver microsome assays .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey test to identify outliers .

Advanced Question: What computational strategies predict metabolic stability?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s QikProp to calculate ADME properties (e.g., logP, CYP450 inhibition).
  • Metabolite Prediction : Run GLORY meta-server simulations to identify potential oxidation sites (e.g., thiophene S-oxidation) .
  • Validation : Compare predictions with in vitro microsomal stability data (e.g., t₁/₂ in human liver microsomes) .

Advanced Question: How to optimize solubility for in vivo studies?

Methodological Answer:

  • Formulation :
    • Use co-solvents (e.g., PEG-300:ethanol, 70:30) for intravenous administration.
    • Prepare nanocrystalline suspensions via wet milling (particle size < 200 nm) .
  • Salt Formation : Screen counterions (e.g., HCl, citrate) to enhance aqueous solubility .

Advanced Question: What are common challenges in crystallographic analysis?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion (e.g., ethanol/water) at 4°C for slow nucleation.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Key parameters: HKLF 5 format, R₁ < 0.05 .
  • Validation : Check CCDC deposition (e.g., CCDC 2054321) for comparable bond lengths/angles .

Advanced Question: How to evaluate target engagement in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog and streptavidin pull-down .
  • In Vivo Imaging : Radiolabel with 18^{18}F for PET imaging in rodent models .
  • Biomarker Analysis : Quantify downstream targets (e.g., phosphorylated ERK for B-Raf inhibition) via Western blot .

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